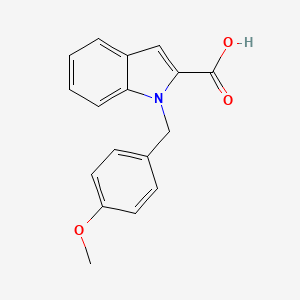

1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid

Description

BenchChem offers high-quality 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[(4-methoxyphenyl)methyl]indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c1-21-14-8-6-12(7-9-14)11-18-15-5-3-2-4-13(15)10-16(18)17(19)20/h2-10H,11H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDFMDSBCVQSAMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C3=CC=CC=C3C=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Biological Activity of 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid

A Roadmap for a Novel Investigational Compound

For: Researchers, Scientists, and Drug Development Professionals

Preamble: The Untapped Potential of a Novel Indole Scaffold

The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Derivatives of indole-2-carboxylic acid, in particular, have emerged as promising candidates for therapeutic intervention in a variety of disease areas, including neurodegenerative disorders, cancer, metabolic diseases, and viral infections.[2][3][4][5][6] This guide focuses on a specific, under-explored derivative: 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid . While direct biological data for this compound is not yet available in the public domain, its structural features, when analyzed in the context of its chemical relatives, suggest a high potential for significant biological activity.

This document serves as a comprehensive technical guide and a strategic roadmap for the investigation of this novel compound. It is designed to provide researchers and drug development professionals with the foundational knowledge, theoretical framework, and practical methodologies required to unlock its therapeutic potential. We will proceed from its rational design and synthesis to a hypothesis-driven exploration of its likely biological targets and mechanisms of action, complete with detailed experimental protocols.

Molecular Design and Synthesis

Rationale for the N-(4-Methoxybenzyl) Substitution

The introduction of a benzyl group at the N-1 position of the indole ring is a common strategy in medicinal chemistry to modulate the pharmacokinetic properties of a compound. N-benzylation can enhance cell permeability and metabolic stability.[7] The choice of a para-methoxy substituent on the benzyl ring is deliberate. This group can influence the electronic properties of the entire molecule and may provide additional hydrogen bonding opportunities with biological targets, potentially enhancing binding affinity and selectivity.

Proposed Synthetic Pathway

The synthesis of 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid can be achieved through a straightforward and scalable route, adapted from established literature precedents for similar N-substituted indoles. The proposed synthesis involves a two-step process starting from commercially available indole-2-carboxylic acid.

Step 1: N-Alkylation of Indole-2-carboxylic acid

The first step is the alkylation of the indole nitrogen with 4-methoxybenzyl chloride. This reaction is typically carried out in the presence of a suitable base to deprotonate the indole nitrogen, facilitating the nucleophilic attack on the benzyl chloride.

-

Protocol:

-

To a solution of indole-2-carboxylic acid in a polar aprotic solvent such as dimethylformamide (DMF), add a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) portion-wise at 0 °C.

-

Stir the mixture at room temperature for 30-60 minutes to ensure complete deprotonation.

-

Add 4-methoxybenzyl chloride dropwise to the reaction mixture.

-

Allow the reaction to proceed at room temperature overnight or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid.

-

Step 2: Characterization

The final product should be thoroughly characterized to confirm its identity and purity using standard analytical techniques, including:

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy

-

Mass Spectrometry (MS)

-

Infrared (IR) spectroscopy

-

High-Performance Liquid Chromatography (HPLC) for purity assessment

Postulated Biological Activities and Investigational Plan

Based on the known biological activities of structurally related indole-2-carboxylic acid derivatives, we hypothesize that 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid may exhibit therapeutic potential in several key areas. The following sections outline these hypotheses and provide detailed protocols for their investigation.

Hypothesis 1: Neuroprotective Effects via Dihydrolipoamide Dehydrogenase (DLDH) Inhibition

Rationale: 5-Methoxy-1H-indole-2-carboxylic acid (5-MICA) has demonstrated neuroprotective properties, which are attributed, in part, to its inhibition of the mitochondrial enzyme dihydrolipoamide dehydrogenase (DLDH).[8] Given the structural similarity, it is plausible that our target compound could also act as a DLDH inhibitor.

Experimental Workflow:

Caption: Workflow for investigating DLDH inhibition and neuroprotective effects.

Detailed Protocol: DLDH Inhibition Assay [9]

This assay measures the activity of DLDH by monitoring the reduction of NAD⁺ to NADH, which results in an increase in absorbance at 340 nm.

-

Preparation of Reagents:

-

Assay Buffer: 100 mM potassium phosphate, pH 8.0, 1.5 mM EDTA, 0.6 mg/ml BSA.

-

Substrate Solution: 3.0 mM dihydrolipoamide in assay buffer.

-

Cofactor Solution: 3.0 mM NAD⁺ in assay buffer.

-

Test Compound Stock: Dissolve 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid in DMSO to a stock concentration of 10 mM. Prepare serial dilutions in assay buffer.

-

Enzyme Source: Mitochondrial extracts from a suitable tissue source (e.g., rat brain).

-

-

Assay Procedure:

-

In a 96-well UV-transparent plate, add the following to each well:

-

Assay Buffer

-

Test compound at various concentrations

-

Cofactor Solution (NAD⁺)

-

Substrate Solution (dihydrolipoamide)

-

-

Use a solution containing all components except the mitochondrial extract as a blank.

-

Initiate the reaction by adding the mitochondrial extract (10–20 µg/ml final concentration).

-

Immediately measure the change in absorbance at 340 nm at room temperature over a period of 5-10 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of NADH formation from the linear portion of the absorbance curve.

-

Determine the percent inhibition for each concentration of the test compound relative to a vehicle control (DMSO).

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Hypothesis 2: Anticancer Activity via Tubulin Polymerization Inhibition

Rationale: Several indole-2-carboxylic acid derivatives have been identified as potent inducers of apoptosis in cancer cell lines, with the proposed mechanism being the inhibition of tubulin polymerization.

Experimental Workflow:

Caption: Workflow for investigating anticancer activity.

Detailed Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-based)

This assay monitors the polymerization of tubulin into microtubules using a fluorescent reporter.

-

Reagents and Materials:

-

Tubulin polymerization assay kit (commercially available).

-

Purified tubulin.

-

GTP solution.

-

Polymerization buffer.

-

Fluorescent reporter dye.

-

Test compound and control compounds (e.g., paclitaxel as a stabilizer, colchicine as a destabilizer).

-

-

Assay Procedure:

-

On ice, prepare reaction mixtures in a 96-well plate containing polymerization buffer, GTP, fluorescent reporter, and the test compound at various concentrations.

-

Initiate polymerization by adding purified tubulin to each well.

-

Transfer the plate to a fluorescence plate reader pre-warmed to 37 °C.

-

Measure the fluorescence intensity over time (e.g., every minute for 60 minutes) at the appropriate excitation and emission wavelengths for the reporter dye.

-

-

Data Analysis:

-

Plot fluorescence intensity versus time for each concentration of the test compound.

-

Compare the polymerization curves of the test compound with those of the positive and negative controls to determine if it inhibits or enhances tubulin polymerization.

-

Calculate the IC₅₀ value for inhibition of polymerization.

-

Hypothesis 3: Modulation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)

Rationale: Novel aryl indole-2-carboxylic acids have been identified as potent and selective PPARγ modulators, showing potential for the treatment of type 2 diabetes.[6]

Experimental Workflow:

Caption: Workflow for investigating PPARγ modulation.

Detailed Protocol: PPARγ Transcription Factor Activity Assay

This is an ELISA-based assay to measure the activation of PPARγ.

-

Reagents and Materials:

-

PPARγ transcription factor assay kit (commercially available).

-

Nuclear extract from cells treated with the test compound.

-

96-well plate pre-coated with a PPARγ response element oligonucleotide.

-

Primary antibody against PPARγ.

-

HRP-conjugated secondary antibody.

-

Substrate for HRP.

-

-

Assay Procedure:

-

Treat a suitable cell line (e.g., HepG2) with various concentrations of the test compound for a specified period.

-

Prepare nuclear extracts from the treated cells.

-

Add the nuclear extracts to the wells of the assay plate and incubate to allow PPARγ to bind to the response element.

-

Wash the wells to remove unbound proteins.

-

Add the primary antibody against PPARγ and incubate.

-

Wash and then add the HRP-conjugated secondary antibody and incubate.

-

Wash and add the HRP substrate.

-

Measure the absorbance at the appropriate wavelength.

-

-

Data Analysis:

-

Quantify the amount of activated PPARγ by comparing the absorbance values of the treated samples to a standard curve generated with a positive control.

-

Determine the EC₅₀ for PPARγ activation.

-

Quantitative Data Summary

As this is an investigational compound, no quantitative data is yet available. The table below is a template for summarizing the key parameters that will be determined from the proposed experiments.

| Parameter | Assay | Predicted Outcome |

| IC₅₀ | DLDH Inhibition Assay | Low micromolar to nanomolar range |

| IC₅₀ | Tubulin Polymerization Assay | Micromolar range |

| GI₅₀ | Cancer Cell Viability Assay | Micromolar range |

| EC₅₀ | PPARγ Activation Assay | Micromolar range |

Concluding Remarks and Future Directions

The structural features of 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid, when viewed through the lens of its better-characterized analogs, present a compelling case for its investigation as a novel therapeutic agent. The proposed research plan provides a clear and logical path forward to elucidate its biological activities and mechanism of action. Positive results in the initial in vitro assays will warrant progression to more complex cellular models, and eventually, to in vivo studies in relevant animal models of disease.[2][5] The journey from a promising chemical structure to a clinically valuable drug is long and challenging, but the foundational work outlined in this guide provides a solid starting point for the exploration of this exciting new molecule.

References

- Apaydın, Ç. B., Soylu-Eter, Ö., Eraslan-Elma, P., Özsoy, N., & Karalı, N. (2017). Synthesis and Molecular Modeling Studies of 1-Benzyl-2-Indolinones As Selective AChE Inhibitors. Future Medicinal Chemistry, 9(13), 1535-1551.

- Bao, F., Zhang, C., & Zhang, L. (2012). Reversible inactivation of dihydrolipoamide dehydrogenase by Angeli's salt. Nitric Oxide, 27(3), 159-165.

- Dafaalla, A., Al-Salahi, R., Al-Ostath, A., Bakheet, S. A., & Al-Enazy, S. (2024). Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. RSC Advances, 14(38), 27364-27377.

- Dropinski, J. F., Akiyama, T., Einstein, M., Habulihaz, B., Doebber, T., Berger, J. P., ... & Shi, G. Q. (2005). Synthesis and biological activities of novel aryl indole-2-carboxylic acid analogs as PPARgamma partial agonists. Bioorganic & Medicinal Chemistry Letters, 15(22), 5035-5038.

- Gao, L., Li, X., Meng, S., Ma, R., & Li, X. (2019). Chronic Inhibition of Mitochondrial Dihydrolipoamide Dehydrogenase (DLDH)

- Hasegawa, T., Ohta, M., & Ohta, H. (2003). Tricyclic indole-2-carboxylic acids: highly in vivo active and selective antagonists for the glycine binding site of the NMDA receptor. Journal of Medicinal Chemistry, 46(3), 433-444.

- Hassan, A. S., Osman, H., Arshad, S., & Ali, M. A. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Molecules, 28(9), 3749.

- Ibrahim, M. A., & E-N-Bin-Jubair, D. (2026). Antimalarial Activity of Indole Derivatives: A Comprehensive Review. International Journal of Pharmaceutical Sciences Review and Research, 84(1), 1-12.

- Meng, Z., Liu, Y., Zhang, C., Wang, Y., Zhang, J., & Wang, Q. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry, 15(3), 820-832.

- Njar, V. C., & Gediya, L. (2026). N-Benzyl piperidine Fragment in Drug Discovery. Current Medicinal Chemistry, 33(1), 1-2.

- Patel, S., & Khan, S. (2026). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. RSIS International Journal of Information Technology and Computer Science, 14(1), 1-5.

- Pellicciari, R., Natalini, B., & Costantino, G. (1996). Substituted indole-2-carboxylates as in vivo potent antagonists acting as the strychnine-insensitive glycine binding site. Journal of Medicinal Chemistry, 39(14), 2874-2876.

- Prajapati, D., & Gohain, M. (2006). A new protocol for the synthesis of indole-2-carboxylic acids. Tetrahedron Letters, 47(24), 4075-4077.

- Vaidya, A. A., & Appa Rao, A. V. (2003). Dihydrolipoamide dehydrogenase: activity assays. Methods in Enzymology, 359, 261-269.

- Zhang, H. Z., Drewe, J., Tseng, B., Kasibhatla, S., & Cai, S. X. (2004). Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay. Bioorganic & Medicinal Chemistry, 12(13), 3649-3655.

Sources

- 1. Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide – International Journal of Research and Scientific Innovation (IJRSI) [rsisinternational.org]

- 2. Tricyclic indole-2-carboxylic acids: highly in vivo active and selective antagonists for the glycine binding site of the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Substituted indole-2-carboxylates as in vivo potent antagonists acting as the strychnine-insensitive glycine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. researchgate.net [researchgate.net]

- 9. Reversible inactivation of dihydrolipoamide dehydrogenase by Angeli’s salt - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Screening of 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid

Foreword: Unveiling the Therapeutic Potential of a Novel Indole Derivative

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic molecules with a wide array of biological activities.[1][2][3] Its derivatives have been extensively explored, leading to the development of drugs for various therapeutic areas, including oncology, inflammation, and infectious diseases.[4] This guide focuses on a specific, yet promising, member of this family: 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid . The strategic placement of a 4-methoxybenzyl group at the N-1 position and a carboxylic acid at the C-2 position suggests a molecule designed with intent, potentially modulating interactions with biological targets and influencing its pharmacokinetic profile.

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals embarking on the in vitro characterization of this compound. Moving beyond a mere compilation of protocols, this guide provides a strategic framework for a phased screening cascade. We will delve into the rationale behind the selection of each assay, offering insights honed from extensive experience in early-stage drug discovery. Our approach is rooted in the principles of scientific integrity, ensuring that the proposed experimental workflows are robust, reproducible, and yield data that is both informative and actionable.

I. Foundational Characterization: Establishing a Baseline

Before delving into biological assays, a thorough physicochemical characterization of 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid is paramount. This foundational data underpins the reliability and interpretation of all subsequent biological experiments.

A. Purity and Identity Confirmation

The unambiguous confirmation of the compound's identity and purity is the bedrock of any screening campaign. The following techniques are indispensable:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, confirming the connectivity of atoms and the presence of key functional groups.

-

Mass Spectrometry (MS): Determines the molecular weight of the compound, corroborating the expected chemical formula. High-resolution mass spectrometry (HRMS) is preferred for its accuracy.

-

High-Performance Liquid Chromatography (HPLC): Assesses the purity of the compound by separating it from any potential impurities. A purity level of ≥95% is generally considered the minimum standard for in vitro screening.

B. Solubility Assessment

A compound's solubility profile dictates its handling in biological assays and can significantly impact the observed activity.

-

Thermodynamic and Kinetic Solubility: These parameters should be determined in aqueous buffers (e.g., Phosphate-Buffered Saline - PBS) and relevant cell culture media. Poor solubility can lead to false-negative results or artifacts in cell-based assays.

II. A Tiered Approach to In Vitro Biological Screening

A logical, tiered screening approach is the most efficient method for characterizing the biological activity of a novel compound. This strategy begins with broad, high-throughput screens to identify potential areas of interest, followed by more focused, mechanism-of-action studies.

Diagram: Tiered In Vitro Screening Cascade

Caption: Potential mechanisms of anticancer activity.

B. Characterizing Antimicrobial Activity

If the primary screen reveals antimicrobial potential, a more detailed characterization is necessary.

-

Minimum Bactericidal Concentration (MBC): This assay determines the lowest concentration of the compound that kills 99.9% of the initial bacterial inoculum.

-

Time-Kill Kinetics: This study evaluates the rate at which the compound kills the bacteria over time, providing insights into its bactericidal or bacteriostatic nature. [5]

C. Investigating the Anti-inflammatory Mechanism

Positive results in the Griess assay warrant further investigation into the compound's anti-inflammatory properties.

-

Cytokine Profiling: Use Enzyme-Linked Immunosorbent Assays (ELISAs) to measure the levels of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), in the supernatant of LPS-stimulated macrophages treated with the compound.

-

COX-1/COX-2 Inhibition Assays: Cyclooxygenase (COX) enzymes are key players in the inflammatory pathway. In vitro assays can determine if the compound selectively inhibits COX-1 or COX-2.

V. Tier 3: Target Deconvolution and Advanced Studies

The final tier of in vitro screening aims to identify the specific molecular targets of 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid.

-

Kinase Profiling: If the compound induces cell cycle arrest or apoptosis, it may be acting as a kinase inhibitor. A broad panel of kinase activity assays can identify potential targets.

-

Tubulin Polymerization Assay: Some indole derivatives exert their anticancer effects by interfering with microtubule dynamics. [3][6]An in vitro tubulin polymerization assay can directly assess this activity.

-

Efflux Pump Inhibition Assays: In the context of antimicrobial activity, the compound could be acting as an inhibitor of bacterial efflux pumps, which are a common mechanism of antibiotic resistance. [7]

VI. Conclusion and Future Directions

This comprehensive, tiered in vitro screening guide provides a robust framework for the initial characterization of 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid. The data generated from these assays will provide a solid foundation for further preclinical development, including in vivo efficacy studies and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. The insights gained will be instrumental in unlocking the full therapeutic potential of this novel indole derivative.

VII. References

-

MDPI. (n.d.). Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. Retrieved from [Link]

-

ResearchGate. (2024, April 19). (PDF) Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. Retrieved from [Link]

-

PubMed. (2022, August 5). Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Retrieved from [Link]

-

PubMed. (2025, February 28). Novel anti-inflammatory compounds that alleviate experimental autoimmune encephalomyelitis. Retrieved from [Link]

-

MDPI. (2025, January 13). Evaluation of In Vitro Production Capabilities of Indole Derivatives by Lactic Acid Bacteria. Retrieved from [Link]

-

MDPI. (2023, April 26). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Retrieved from [Link]

-

MDPI. (n.d.). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. Retrieved from [Link]

-

MDPI. (n.d.). In Vitro DNA-Binding, Anti-Oxidant and Anticancer Activity of Indole-2-Carboxylic Acid Dinuclear Copper(II) Complexes. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methoxy-1H-indole-2-carboxylic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Primary screening for antibacterial activity of synthetic compounds.... Retrieved from [Link]

-

PubMed. (n.d.). Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay. Retrieved from [Link]

-

ChemistryViews. (2024, June 25). Tricyclic Indole-2-Carboxamides Show Antitumor Properties. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. Retrieved from [Link]

-

MDPI. (n.d.). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved from [Link]

-

National Institutes of Health. (2022, August 16). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Retrieved from [Link]

-

MDPI. (n.d.). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Retrieved from [Link]

-

ACS Publications. (n.d.). Brønsted Acid-Catalyzed Synthesis of 4-Functionalized Tetrahydrocarbazol-1-ones from 1,4-Dicarbonylindole Derivatives | The Journal of Organic Chemistry. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Methods for in vitro evaluating antimicrobial activity: A review. Retrieved from [Link]

-

Frontiers. (n.d.). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. Retrieved from [Link]

-

Google Patents. (n.d.). US20030040032A1 - Methods of screening for antimicrobial compounds. Retrieved from

-

Wiley Online Library. (n.d.). Synthesis and in vitro Evaluation of Novel Indole-Based Sigma Receptors Ligands. Retrieved from [Link]

-

National Institutes of Health. (2023, April 26). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Retrieved from [Link]

-

MDPI. (2022, November 4). Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin. Retrieved from [Link]

-

Home Sunshine Pharma. (n.d.). 4-Methoxy-1H-indole-2-carboxylic Acid CAS 103260-65-7. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin | MDPI [mdpi.com]

- 5. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Preliminary Cytotoxicity Studies of 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid

An In-Depth Technical Guide:

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent anticancer properties.[1][2] This guide provides a comprehensive framework for conducting preliminary in vitro cytotoxicity studies on a novel compound, 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid. We will delve into the rationale behind experimental design, present detailed, field-proven protocols for cell-based assays, and offer insights into data interpretation and the exploration of potential mechanisms of action. This document is intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of new chemical entities for oncology applications.

Introduction: The Rationale for Investigating Indole-2-Carboxylic Acid Derivatives

The search for novel chemotherapeutic agents with improved efficacy and reduced toxicity remains a paramount goal in cancer research.[1] Heterocyclic compounds, particularly those containing the indole ring system, have garnered significant attention due to their presence in numerous biologically active molecules and their ability to interact with various molecular targets associated with cancer.[1] Derivatives of indole-2-carboxylic acid, specifically, have been identified as promising candidates, exhibiting activities that include the induction of apoptosis and inhibition of critical cellular processes like tubulin polymerization.[3][4]

The subject of this guide, 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid, combines the core indole-2-carboxylic acid moiety with a 4-methoxybenzyl group at the N1 position. This substitution is not arbitrary; modifications at this position can significantly influence the compound's biological activity, including its cytotoxic potential. Preliminary cytotoxicity screening is, therefore, the foundational step in characterizing its potential as an anticancer agent.[5] This initial evaluation aims to answer a critical question: Does the compound exhibit cytotoxic effects against cancer cells, and if so, at what concentration? Furthermore, an ideal candidate will demonstrate selectivity, showing higher potency against cancer cells than against normal, healthy cells.[6]

This guide will provide the necessary protocols to generate this foundational data, focusing on robust, reproducible, and widely accepted methodologies.

Experimental Design: A Self-Validating Approach

A well-designed preliminary screen is more than a single experiment; it is a system designed to produce trustworthy and interpretable data. Our approach is grounded in established principles of in vitro toxicology and pharmacology.

The Principle of Comparative Cytotoxicity: Cell Line Selection

To establish a meaningful cytotoxic profile, it is imperative to test the compound against both cancerous and non-cancerous cell lines. This dual-pronged approach allows for the determination of a Selectivity Index (SI) , a crucial early indicator of a compound's therapeutic window.

-

Cancer Cell Line Selection: We recommend starting with well-characterized and commonly used cancer cell lines. For this guide, we will use MCF-7 (human breast adenocarcinoma) as a representative model for epithelial cancers. Indole derivatives have previously shown efficacy against MCF-7 cells.[1]

-

Normal Cell Line Selection: A non-cancerous control is essential to assess basal cytotoxicity. L-929 (mouse fibroblast) is a standard cell line for cytotoxicity testing as stipulated by ISO 10993-5 guidelines and provides a robust baseline for comparison.[7][8]

The choice of these lines is causal: MCF-7 provides a relevant disease model, while L-929 offers a standardized measure of general toxicity, ensuring the results are benchmarked against international standards.

The Choice of Assay: Why the MTT Assay is the Gold Standard for Preliminary Screening

Numerous methods exist for assessing cell viability.[5][9] For high-throughput, preliminary screening, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is the preferred method due to its reliability, cost-effectiveness, and ease of use.[10]

The scientific basis of the assay is the enzymatic conversion of the yellow, water-soluble MTT reagent into a purple, insoluble formazan product by mitochondrial dehydrogenases in metabolically active (i.e., living) cells. The amount of formazan produced is directly proportional to the number of viable cells.[7] This colorimetric readout is easily quantifiable using a standard microplate reader.[7]

The workflow for our cytotoxicity study is outlined in the diagram below.

Caption: Experimental workflow for the MTT-based cytotoxicity assessment.

Detailed Experimental Protocols

The following protocols are designed to be self-validating by including appropriate controls at each stage.

Materials and Reagents

-

1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid (Test Compound)

-

MCF-7 and L-929 cell lines (e.g., from ATCC)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution (100x)

-

Trypsin-EDTA (0.25%)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

MTT reagent powder

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Solubilizing agent (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

-

Sterile 96-well flat-bottom cell culture plates

-

Sterile cell culture flasks (T-75)

Step-by-Step Methodology

Step 1: Cell Culture and Maintenance

-

Culture both MCF-7 and L-929 cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

-

Passage the cells upon reaching 80-90% confluency to maintain logarithmic growth phase, as recommended by ISO 10993-5.[7]

Step 2: Compound Preparation

-

Prepare a 10 mM stock solution of 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid in DMSO. Ensure complete dissolution.

-

Prepare serial dilutions from the stock solution in complete culture medium to achieve the final desired concentrations for the assay (e.g., 100, 50, 25, 12.5, 6.25, 3.12, 1.56, 0.1 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.

Step 3: Cell Seeding

-

Harvest cells using Trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

-

Dilute the cell suspension in complete culture medium to a density of 1 x 10⁵ cells/mL.

-

Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well plate.

-

Include wells for controls:

-

Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the highest compound concentration.

-

Untreated Control: Cells with medium only.

-

Blank: Medium only (no cells) for background absorbance subtraction.

-

-

Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to attach.

Step 4: Compound Treatment

-

After 24 hours, carefully remove the medium from the wells.

-

Add 100 µL of the prepared compound dilutions to the respective wells in triplicate.

-

Add 100 µL of vehicle control medium and untreated control medium to the respective control wells.

-

Return the plate to the incubator and incubate for 48 hours. This exposure time is standard for assessing the effects of a compound on cell proliferation.[11]

Step 5: MTT Assay and Data Acquisition

-

Prepare a 5 mg/mL solution of MTT in sterile PBS.

-

After the 48-hour incubation, add 10 µL of the MTT solution to each well (including controls).

-

Incubate the plate for an additional 3-4 hours. During this time, viable cells will convert MTT to formazan crystals.

-

Carefully remove the medium from all wells. Be cautious not to disturb the formazan crystals at the bottom.

-

Add 100 µL of the solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis and Interpretation

Calculation of Cell Viability

The percentage of cell viability is calculated relative to the untreated control cells.

Formula: % Cell Viability = [(Absorbance_Sample - Absorbance_Blank) / (Absorbance_Untreated_Control - Absorbance_Blank)] * 100

Determination of IC₅₀

The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the compound that reduces cell viability by 50%. This value is determined by plotting a dose-response curve with % Cell Viability on the Y-axis and the log of the compound concentration on the X-axis. A non-linear regression analysis (sigmoidal dose-response) is then used to calculate the precise IC₅₀ value.

Presentation of Quantitative Data

The results should be summarized in a clear, tabular format for easy comparison.

| Cell Line | Compound Concentration (µM) | Mean Absorbance (570 nm) | % Cell Viability | IC₅₀ (µM) |

| MCF-7 | 0 (Control) | 1.250 | 100% | |

| 3.12 | 1.050 | 84% | ||

| 6.25 | 0.875 | 70% | ~10.5 | |

| 12.5 | 0.563 | 45% | ||

| 25 | 0.250 | 20% | ||

| L-929 | 0 (Control) | 1.310 | 100% | |

| 12.5 | 1.205 | 92% | ||

| 25 | 1.048 | 80% | ~45.2 | |

| 50 | 0.603 | 46% | ||

| 100 | 0.328 | 25% | ||

| (Note: Data shown is hypothetical and for illustrative purposes only.) |

The Selectivity Index (SI)

The SI provides a quantitative measure of a compound's cancer-cell-specific toxicity.

Formula: SI = IC₅₀ (Normal Cell Line) / IC₅₀ (Cancer Cell Line)

Using our hypothetical data: SI = 45.2 / 10.5 = 4.3. An SI value greater than 2 is generally considered a promising result in early-stage screening.

Exploring Potential Mechanisms of Action

While the MTT assay confirms if a compound is cytotoxic, it does not explain how. Based on existing literature for similar indole-2-carboxylic acid derivatives, a plausible mechanism of action involves the disruption of microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis.[3]

A series of indole-2-carboxylic acid benzylidene-hydrazides were found to induce apoptosis in T47D breast cancer cells by arresting the cells in the G2/M phase of the cell cycle.[3] The primary mechanism was identified as the inhibition of tubulin polymerization.[3] This prevents the formation of the mitotic spindle, a critical structure for cell division, ultimately triggering the intrinsic apoptotic pathway.

The hypothetical signaling pathway is illustrated below.

Caption: Hypothetical mechanism of action for inducing apoptosis.

Further studies, such as flow cytometry for cell cycle analysis and western blotting for apoptotic markers (e.g., cleaved caspase-3), would be required to validate this proposed pathway.

Conclusion

This guide has outlined a robust and scientifically sound methodology for conducting the preliminary cytotoxicity screening of 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid. By employing a comparative approach with both cancer and normal cell lines and utilizing the standardized MTT assay, researchers can generate reliable IC₅₀ values and a Selectivity Index. This initial data is fundamental for making informed decisions about which compounds warrant further investigation in the long and complex journey of anticancer drug discovery. The insights from these preliminary studies form the bedrock upon which more complex mechanistic and preclinical evaluations are built.

References

- MDPI. (n.d.). Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties.

- Al-Ostath, A., et al. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. PMC - PubMed Central.

- Google Patents. (n.d.). CN102020600B - Synthetic method of indole-2-carboxylic acid.

- ResearchGate. (2024). (PDF) Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties.

- SciELO. (n.d.). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discov.

- PMC - PubMed Central. (2025). A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method.

- PMC - PubMed Central. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors.

- RSC Publishing. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.

- Johner Institute. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection.

- PubMed. (n.d.). In vitro toxicity evaluation in the development of new anticancer drugs-genistein glycosides.

- International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.

- Nelson Labs. (n.d.). Cytotoxicity Test.

- PubMed. (2004). Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay.

- MDPI. (n.d.). In Vitro DNA-Binding, Anti-Oxidant and Anticancer Activity of Indole-2-Carboxylic Acid Dinuclear Copper(II) Complexes.

- Test Labs. (n.d.). Cytotoxicity Testing: Everything You Need to Know.

- Frontiers. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening.

- PMC - PubMed Central. (n.d.). Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells.

- MDPI. (n.d.). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations.

- Sigma-Aldrich. (n.d.). 4-Methoxy-1H-indole-2-carboxylic acid AldrichCPR.

- ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents.

- ChemistryViews. (2024). Tricyclic Indole-2-Carboxamides Show Antitumor Properties.

Sources

- 1. A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemistryviews.org [chemistryviews.org]

- 3. Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. scielo.br [scielo.br]

- 6. In vitro toxicity evaluation in the development of new anticancer drugs-genistein glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. blog.johner-institute.com [blog.johner-institute.com]

- 8. nelsonlabs.com [nelsonlabs.com]

- 9. A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijprajournal.com [ijprajournal.com]

- 11. pubs.acs.org [pubs.acs.org]

Methodological & Application

Introduction: The Promise of the Indole-2-Carboxylic Acid Scaffold

An In-Depth Technical Guide to 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic Acid in Drug Discovery

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, potential applications, and detailed experimental protocols related to 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid. Leveraging established knowledge of the versatile indole-2-carboxylic acid scaffold, this guide offers insights into the prospective utility of this specific derivative in modern drug discovery.

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Within this class, indole-2-carboxylic acid and its derivatives have emerged as particularly promising templates for the development of novel therapeutics. These compounds have been investigated for a range of applications, including as neuroprotective agents, anticancer therapeutics, and antivirals.[2][3][4] The functionalization of the indole ring, particularly at the N1 position, offers a powerful strategy to modulate the physicochemical properties and biological activity of these molecules, enabling the fine-tuning of their therapeutic potential.

This guide focuses on a specific, yet underexplored, derivative: 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid . The introduction of the 4-methoxybenzyl group at the indole nitrogen is a strategic modification. The benzyl group can engage in π-stacking interactions with biological targets, while the methoxy substituent can act as a hydrogen bond acceptor and influence the compound's metabolic stability and pharmacokinetic profile. While direct studies on this particular molecule are limited, this guide will extrapolate from the rich pharmacology of related analogs to propose its potential applications and provide robust protocols for its synthesis and biological evaluation.

Part 1: Synthesis of 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic Acid

The synthesis of the title compound can be approached through the N-alkylation of indole-2-carboxylic acid. This method is advantageous as it builds upon a commercially available or readily synthesized starting material.

Proposed Synthetic Pathway

The most direct route involves the reaction of indole-2-carboxylic acid with 4-methoxybenzyl chloride in the presence of a suitable base. The protection of the carboxylic acid group may be necessary to prevent side reactions, followed by deprotection to yield the final product.

Caption: Proposed synthetic route to 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid.

Detailed Synthetic Protocol

This protocol is based on general methods for the N-alkylation of indole derivatives.[5]

Step 1: Esterification of Indole-2-carboxylic Acid (Protection)

-

Suspend indole-2-carboxylic acid (1.0 eq) in anhydrous methanol (10 mL/g).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 eq) dropwise while maintaining the temperature below 10 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours, monitoring the reaction by TLC.

-

Upon completion, cool the mixture and remove the solvent under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the methyl indole-2-carboxylate.

Step 2: N-Alkylation with 4-Methoxybenzyl Chloride

-

Dissolve the methyl indole-2-carboxylate (1.0 eq) in anhydrous DMF (15 mL/g).

-

Add sodium hydride (60% dispersion in mineral oil, 1.5 eq) portion-wise at 0 °C.

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of 4-methoxybenzyl chloride (1.2 eq) in anhydrous DMF dropwise.

-

Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of water at 0 °C.

-

Extract the product with ethyl acetate (3 x 25 mL).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

Step 3: Hydrolysis of the Ester (Deprotection)

-

Dissolve the purified methyl 1-(4-methoxybenzyl)-1H-indole-2-carboxylate (1.0 eq) in a mixture of THF and water (2:1).

-

Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 6-8 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the THF under reduced pressure and dilute the aqueous residue with water.

-

Acidify the aqueous solution to pH 2-3 with 1N HCl at 0 °C.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid.

Part 2: Potential Applications in Drug Discovery

Based on the established biological activities of related indole-2-carboxylic acid derivatives, we propose the following areas of investigation for 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid.

Anticancer Activity

-

Rationale: Derivatives of indole-2-carboxylic acid have been shown to induce apoptosis in cancer cells, with a likely mechanism being the inhibition of tubulin polymerization.[3][6] The introduction of the 4-methoxybenzyl group could enhance cellular uptake and interaction with the colchicine binding site on tubulin.

-

Proposed Target: Tubulin polymerization.

-

Screening Assays:

Caption: Proposed mechanism of anticancer action via tubulin polymerization inhibition.

Antiviral Activity (HIV-1 Integrase Inhibition)

-

Rationale: The indole-2-carboxylic acid scaffold has been identified as a potent inhibitor of HIV-1 integrase.[4] The core structure chelates Mg²⁺ ions in the enzyme's active site, which is crucial for its catalytic activity.[4] The N1-substituent can be tailored to enhance interactions with the enzyme.

-

Proposed Target: HIV-1 Integrase.

-

Screening Assays:

-

In vitro HIV-1 integrase strand transfer assay.[8]

-

Antiviral assays in HIV-1 infected cell lines (e.g., MT-4 cells).

-

Molecular docking studies to predict the binding mode with HIV-1 integrase.

-

Neuroprotective Activity

-

Rationale: A positional isomer, 5-methoxy-1H-indole-2-carboxylic acid, has demonstrated neuroprotective properties in models of stroke and Alzheimer's disease.[2] The mechanism is thought to involve the reduction of oxidative stress. The 1-(4-methoxybenzyl) substitution may influence the compound's ability to cross the blood-brain barrier and its antioxidant capacity.

-

Proposed Targets: Oxidative stress pathways, NMDA receptor modulation.[2][9]

-

Screening Assays:

-

In vitro assays for antioxidant activity (e.g., DPPH, ABTS).

-

Neuroprotection assays in neuronal cell cultures against oxidative stress (e.g., H₂O₂-induced toxicity).

-

Evaluation of NMDA receptor antagonism.[9]

-

Part 3: Experimental Protocols for Biological Evaluation

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid in culture medium. Replace the medium in the wells with the compound-containing medium and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Protocol 2: HIV-1 Integrase Strand Transfer Assay

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing recombinant HIV-1 integrase, a donor DNA substrate, and the assay buffer.

-

Compound Addition: Add varying concentrations of 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid to the wells.

-

Initiation of Reaction: Add a target DNA substrate to initiate the strand transfer reaction.

-

Incubation: Incubate the plate at 37 °C for 1-2 hours.

-

Detection: Quantify the strand transfer product using a suitable detection method (e.g., fluorescence or ELISA-based).

-

Data Analysis: Calculate the percentage of inhibition relative to the control and determine the IC₅₀ value.

Data Presentation

| Compound | Target | Assay | Endpoint | Reference Compound |

| 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid | Tubulin | MTT (MCF-7) | IC₅₀ (µM) | Paclitaxel |

| 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid | HIV-1 Integrase | Strand Transfer | IC₅₀ (µM) | Raltegravir |

| 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid | Oxidative Stress | DPPH | EC₅₀ (µM) | Trolox |

Conclusion

1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid represents a promising, yet underexplored, molecule for drug discovery. Based on the robust biological activities of the parent indole-2-carboxylic acid scaffold, this derivative warrants investigation as a potential anticancer, antiviral, and neuroprotective agent. The provided synthetic and biological evaluation protocols offer a solid foundation for researchers to explore the therapeutic potential of this compound. Further structure-activity relationship studies, guided by the insights presented in this guide, will be crucial in optimizing its activity and advancing it through the drug discovery pipeline.

References

-

Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. (2024). MDPI. [Link]

-

Zhang, H. Z., Drewe, J., Tseng, B., Kasibhatla, S., & Cai, S. X. (2004). Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay. Bioorganic & Medicinal Chemistry, 12(13), 3649–3655. [Link]

-

The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (2023). PubMed. [Link]

-

Synthesis of ellipticine by reaction of 1-(4-methoxybenzyl)indole-2,3-dicarboxylic anhydride with (3-bromo-4-pyridyl)triisopropoxytitanium. Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. (2023). MDPI. [Link]

-

Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay. (2004). PubMed. [Link]

- N-alkylation of indole derivatives.

-

Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. (2023). PubMed. [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). MDPI. [Link]

-

Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor. (1989). PubMed. [Link]

-

Enantioselective Catalytic Synthesis of N-alkylated Indoles. (2022). MDPI. [Link]

-

Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Publishing. [Link]

-

Brønsted Acid-Catalyzed Synthesis of 4-Functionalized Tetrahydrocarbazol-1-ones from 1,4-Dicarbonylindole Derivatives. (2022). ACS Publications. [Link]

-

Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. (2024). MDPI. [Link]

- Synthetic method of indole-2-carboxylic acid.

-

1H-Indole-4-carboxylic acid, methyl ester. Organic Syntheses. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US7067676B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]

- 6. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. semanticscholar.org [semanticscholar.org]

Application Notes & Protocols: Strategic N-Alkylation of Indole-2-Carboxylic Acid

This technical guide provides researchers, medicinal chemists, and drug development professionals with a detailed exploration of the experimental procedures for the N-alkylation of indole-2-carboxylic acid. This scaffold is a crucial building block in the synthesis of numerous pharmacologically active compounds, including HIV-1 integrase inhibitors.[1] The synthetic challenge inherent in this molecule lies in the presence of two distinct acidic protons—one on the indole nitrogen and one on the carboxylic acid—and the substrate's susceptibility to decarboxylation under certain reaction conditions.[2] This guide dissects the causality behind procedural choices, offering validated protocols and strategic insights to navigate these challenges effectively.

Core Scientific Challenges & Strategic Overview

The N-alkylation of indole-2-carboxylic acid requires careful consideration of two competing chemical events:

-

Competitive Deprotonation: The carboxylic acid proton (pKa ≈ 4-5) is significantly more acidic than the indole N-H proton (pKa ≈ 16-17).[3] However, the electron-withdrawing nature of the C2-carboxylate group increases the acidity of the N-H proton compared to unsubstituted indole, facilitating its removal by a suitable base.[4][5] The choice of base is therefore critical to achieve selective deprotonation of the indole nitrogen without promoting unwanted side reactions.

-

Decarboxylation: Indole-2-carboxylic acids are known to be susceptible to the loss of CO₂ under thermal, acidic, or basic conditions.[2] This degradation pathway can significantly reduce the yield of the desired N-alkylated product and complicates purification.

To address these challenges, two primary strategies are employed, each with distinct advantages depending on the specific alkylating agent and desired scale.

Caption: Decision workflow for selecting an N-alkylation strategy.

Strategy 1: Direct N-Alkylation Protocol

This approach is the most atom-economical and involves the direct reaction of indole-2-carboxylic acid with an alkylating agent in the presence of a base. The key to success is the selection of a base that is strong enough to deprotonate the indole nitrogen but mild enough to minimize decarboxylation and other side reactions. While strong bases like sodium hydride (NaH) are classic choices for indole N-alkylation, they can be too harsh for this substrate.[2] Milder inorganic bases are often preferred.

Causality of Reagent Choice:

-

Base: Using at least two equivalents of base is necessary to neutralize both the carboxylic acid and the indole N-H proton. Carbonate bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are frequently effective.[6] Cesium carbonate is particularly useful as the larger, softer cation can lead to a more reactive "naked" indolate anion, often allowing for lower reaction temperatures. Organic bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) have also been successfully used, particularly with less reactive alkylating agents like dimethyl carbonate.[7]

-

Solvent: Polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN) are ideal. They effectively dissolve the indole salt and promote Sₙ2 reactivity.

-

Alkylating Agent: Primary alkyl halides (iodides, bromides) are the most common and reactive electrophiles.

Comparative Data on Direct Alkylation Conditions

| Base (equiv.) | Alkylating Agent | Solvent | Temp. (°C) | Time (h) | Yield | Notes | Reference |

| K₂CO₃ (2.0) | Alkyl Bromide | DMF | 25 - 80 | 4 - 12 | Moderate | A standard, cost-effective method. Temperature control is crucial to minimize decarboxylation. | [6] |

| Cs₂CO₃ (2.0) | Alkyl Bromide | MeCN/DMF | 25 - 60 | 2 - 8 | Good | Generally provides higher yields and faster reaction rates at lower temperatures than K₂CO₃. | [6] |

| NaH (2.2) | Benzyl Bromide | DMF | 0 - 25 | 1 - 3 | Moderate-Good | High reactivity but significant risk of decarboxylation and side reactions; requires careful handling. | [2] |

| DABCO (1.1) | Dimethyl Carbonate | DMF | 90 - 95 | 21 | 95%* | Effective for methylation/benzylation with greener carbonate reagents, but requires higher temperatures. | [7] |

Yield reported for the corresponding methyl ester, as DMC acts as both methylating agent and esterifying agent in this context.

Detailed Step-by-Step Protocol: Direct N-Alkylation with Cs₂CO₃

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add indole-2-carboxylic acid (1.0 equiv.).

-

Solvent & Base Addition: Add anhydrous DMF (or Acetonitrile), typically to a concentration of 0.1-0.2 M. Add cesium carbonate (Cs₂CO₃, 2.0-2.2 equiv.) portion-wise with stirring.

-

Deprotonation: Stir the suspension at room temperature for 30-60 minutes. The mixture may become thicker as the cesium salts are formed.

-

Alkylating Agent Addition: Add the alkylating agent (e.g., benzyl bromide, 1.1-1.2 equiv.) dropwise via syringe at room temperature. A slight exotherm may be observed.

-

Reaction Monitoring: Allow the reaction to stir at room temperature or with gentle heating (e.g., 40-50°C) until completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, checking for the consumption of the starting material.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

-

Acidification & Extraction: Carefully acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid. The product will move into the organic layer. Extract the aqueous layer two more times with ethyl acetate.

-

Washing: Combine the organic layers and wash with water, followed by a saturated brine solution to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure N-alkylated indole-2-carboxylic acid.

Strategy 2: N-Alkylation via Carboxylate Protection

This three-step sequence is often more reliable and higher-yielding, as it circumvents the challenges of competitive deprotonation and decarboxylation during the critical N-alkylation step. By first converting the carboxylic acid to an ester, the molecule becomes a simple indole derivative that can be alkylated under standard, optimized conditions.

Caption: Workflow for the protection-based N-alkylation strategy.

Detailed Step-by-Step Protocol: Protection-Alkylation-Deprotection Sequence

-

Setup: Suspend indole-2-carboxylic acid (1.0 equiv.) in anhydrous ethanol (EtOH). The volume should be sufficient to ensure stirring, typically 10-20 mL per gram of starting material.

-

Catalyst Addition: Cool the suspension in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~0.1 equiv.) or thionyl chloride (SOCl₂).[1]

-

Reaction: Heat the mixture to reflux (approx. 80°C) and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete conversion to the less polar ester spot.[1]

-

Work-up: Cool the reaction mixture and neutralize it carefully by pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction & Purification: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The crude ethyl indole-2-carboxylate is often pure enough for the next step, or it can be purified by column chromatography.

-

Setup: Dissolve the ethyl indole-2-carboxylate (1.0 equiv.) from Part A in anhydrous DMF under an inert atmosphere.

-

Base Addition: Add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise at 0°C. Caution: Hydrogen gas is evolved. Stir for 30 minutes at this temperature until gas evolution ceases, indicating the formation of the sodium indolate.

-

Alkylating Agent: Add the alkylating agent (1.1 equiv.) dropwise at 0°C.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion (typically 1-12 hours, monitor by TLC).

-

Work-up & Purification: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0°C. Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude N-alkylated ester by flash column chromatography.

-

Setup: Dissolve the purified N-alkyl indole-2-carboxylate (1.0 equiv.) from Part B in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).

-

Base Addition: Add an excess of lithium hydroxide (LiOH, 2-3 equiv.) or sodium hydroxide (NaOH).

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50°C) until the starting material is consumed (monitor by TLC).

-

Work-up: Concentrate the mixture under reduced pressure to remove the THF. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like diethyl ether or hexanes to remove any non-acidic impurities.

-

Acidification & Isolation: Cool the aqueous layer in an ice bath and acidify to pH ~2-3 with 1M HCl. The desired carboxylic acid product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final pure product.

Conclusion

The successful N-alkylation of indole-2-carboxylic acid hinges on a strategic choice between a direct, one-pot reaction and a more robust protection-based sequence. The direct method is faster but carries a significant risk of decarboxylation, requiring careful optimization of milder bases (e.g., Cs₂CO₃) and reaction temperatures. The protection-alkylation-deprotection strategy, while longer, is generally more reliable and provides cleaner conversions by isolating the sensitive N-alkylation step from the problematic carboxylic acid moiety. The choice of method should be guided by the reactivity of the alkylating agent, the stability of the substrate, and the desired scale of the reaction.

References

-

Baran, W., & Cholewiak, A. (2019). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry, 12(1), 1184. [Link]

-

Hughes-Whiffing, C. A., & Perry, A. (2021). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Advances, 11(4), 2355-2363. [Link]

- Shieh, W. C., et al. (2006). N-alkylation of indole derivatives. U.S.

-

Li, J., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. [Link]

-

Zeni, G., & Larock, R. C. (2006). Synthesis of Heterocycles via Palladium-Catalyzed Cross-Coupling Reactions. Chemical Reviews, 106(11), 4644-4680. (Note: While a broad review, principles of using bases like Cs₂CO₃ in heterocycle functionalization are discussed extensively). A representative article discussing this base is: Tetrahedron Letters, 2006, 47(34), 6067-6070. [Link]

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry, 2nd ed. Oxford University Press. (General reference for pKa values).

-

Correa, A., & Bolm, C. (2011). Selective Iron Catalyzed Synthesis of N-Alkylated Indolines and Indoles. Chemistry – A European Journal, 17(28), 7723-7726. [Link]

-

Gribble, G. W. (1985). Synthesis of alkyl-substituted N-protected indoles via acylation and reductive deoxygenation. The Journal of Organic Chemistry, 50(26), 5451–5453. [Link]

-

Ling, L., et al. (2017). Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. RSC Advances, 7(45), 28247-28250. [Link]

-

White, M. C., & Sigman, M. S. (2011). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Journal of the American Chemical Society, 133(40), 15854–15857. [Link]

Sources

- 1. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]

- 3. youtube.com [youtube.com]

- 4. Enantioselective Catalytic Synthesis of N-alkylated Indoles [mdpi.com]

- 5. Copper-catalyzed N -alkylation of indoles by N -tosylhydrazones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03765A [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. US7067676B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]

Application Notes & Protocols: 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid as a Versatile Building Block for Complex Molecule Synthesis

Introduction: The Strategic Value of a Protected Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active compounds. However, the reactivity of the indole N-H bond often complicates synthetic sequences, necessitating the use of protecting groups. 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid emerges as a highly strategic building block that addresses this challenge while providing a versatile functional handle for molecular elaboration.

The 4-methoxybenzyl (PMB) group offers robust protection of the indole nitrogen under a wide range of conditions, including basic, nucleophilic, and many reductive environments. Crucially, it can be selectively removed under specific oxidative or strongly acidic conditions, providing an orthogonal deprotection strategy in multi-step synthesis. Coupled with the carboxylic acid at the C2 position—a prime site for amide bond formation, esterification, or reduction—this molecule provides a reliable and predictable platform for constructing complex molecular architectures. These notes detail the synthesis, key applications, and validated protocols for leveraging this powerful synthetic intermediate.

Physicochemical Properties and Safety

Safe and effective use of any chemical reagent begins with a thorough understanding of its properties and handling requirements.

| Property | Value |

| Molecular Formula | C₁₇H₁₅NO₃ |

| Molecular Weight | 281.31 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMF, DMSO, THF, and hot ethanol; sparingly soluble in water. |

| CAS Number | 100848-54-6 |

Safety & Handling: 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid should be handled in a well-ventilated fume hood. As with many carboxylic acids and fine chemical powders, it may cause skin, eye, and respiratory irritation[1][2]. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is required. Avoid generating dust during handling[3]. For detailed information, consult the material safety data sheet (SDS) from your supplier.

Synthesis of the Building Block

The title compound is typically prepared in a two-step sequence starting from the commercially available ethyl 1H-indole-2-carboxylate. This process involves N-alkylation followed by saponification of the ethyl ester.

Caption: Synthesis of the target building block.

Protocol 1: Synthesis of Ethyl 1-(4-methoxybenzyl)-1H-indole-2-carboxylate

This protocol details the N-alkylation of the indole ring. The use of sodium hydride, a strong non-nucleophilic base, ensures complete deprotonation of the indole nitrogen, facilitating an efficient SN2 reaction with 4-methoxybenzyl chloride.

Materials:

-

Ethyl 1H-indole-2-carboxylate (1.0 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

-

4-Methoxybenzyl chloride (1.1 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add NaH (1.2 eq).

-

Carefully wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, decanting the hexanes each time.

-

Add anhydrous DMF to the flask to create a slurry. Cool the mixture to 0 °C in an ice bath.

-

Dissolve ethyl 1H-indole-2-carboxylate (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the NaH slurry over 15 minutes.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. Hydrogen evolution should be observed.

-

Cool the reaction mixture back to 0 °C. Add 4-methoxybenzyl chloride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor progress by TLC (e.g., 4:1 Hexanes:EtOAc).

-

Upon completion, cautiously quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

-

Transfer the mixture to a separatory funnel and dilute with water and EtOAc.

-

Separate the layers. Wash the organic layer with water (2x) and then with brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure[4].

-

Purify the crude product by flash column chromatography (silica gel, gradient elution with Hexanes:EtOAc) to yield the product as a white or pale yellow solid.

Protocol 2: Saponification to 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid

This step converts the ethyl ester to the desired carboxylic acid via base-mediated hydrolysis.

Materials:

-

Ethyl 1-(4-methoxybenzyl)-1H-indole-2-carboxylate (1.0 eq)

-

Sodium hydroxide (NaOH) (5.0 eq)

-

Ethanol (EtOH)

-

Water

-

1 M Hydrochloric acid (HCl)

Procedure:

-

Dissolve the starting ester (1.0 eq) in a mixture of EtOH and water (e.g., 3:1 ratio).

-

Add NaOH pellets (5.0 eq) and heat the mixture to reflux for 2-4 hours. Monitor the disappearance of the starting material by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol via rotary evaporation.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether or EtOAc to remove any non-polar impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of 1 M HCl. A precipitate will form.

-

Stir the slurry in the ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, washing the filter cake with cold water[5].

-

Dry the solid under high vacuum to afford the title compound. Purity is typically >95% and can be used without further purification.

Core Application: Amide Bond Formation